,2-Ethanediamine, polymer with aziridine (also known as polyethylenimine-aziridine or PEA-AZ) is a polymer formed by the reaction of 1,2-ethanediamine (ethylenediamine) and aziridine. The specific structure of the polymer can vary depending on the reaction conditions and the ratio of starting materials used.
While not yet widely explored, 1,2-Ethanediamine, polymer with aziridine, holds potential for various applications in scientific research due to its unique properties:
Despite its potential, research on 1,2-Ethanediamine, polymer with aziridine, in scientific fields is still limited. Further studies are needed to:
Polyethylenimine, ethylenediamine is a polymeric compound characterized by repeating units of the amine group linked by ethylene groups. Ethylenediamine is a basic amine with the formula , and it serves as a crucial building block in the synthesis of polyethylenimine. Polyethylenimine itself can exist in various forms, including linear and branched structures, which significantly influence its properties and applications. The linear form is semi-crystalline at room temperature, while the branched form is amorphous and remains liquid across all molecular weights .
The mechanism of action of PAE depends on the specific application.
The synthesis of polyethylenimine can be achieved through various methods:
Polyethylenimine has a wide range of applications across various industries:
Research has shown that polyethylenimine interacts effectively with various substrates due to its positive charge. This interaction enhances its ability to bind with negatively charged surfaces, making it suitable for applications such as:
Polyethylenimine shares similarities with several other compounds, particularly other polyamines. Here are some comparable compounds:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Ethylenediamine | Small molecule | Bifunctional amine; used as a precursor for polymers |
Diethylenetriamine | Small molecule | Contains three amine groups; used in chelation |
Triethylenetetramine | Small molecule | Contains four amine groups; utilized in adhesives |
Polyvinylamine | Polymer | Less branched; primarily used in coatings |
Polyallylamine | Polymer | Exhibits different solubility characteristics |
Polyethylenimine stands out due to its versatile branching capabilities and high cationic charge density, which enhance its utility in biological applications compared to linear or less branched polyamines like polyvinylamine or polyallylamine .
Polyethylenimine, ethylenediamine exhibits distinct amine group distributions that fundamentally determine its chemical behavior and functional properties. The branched form of polyethylenimine contains three types of amine groups in characteristic ratios that have been extensively characterized through nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques [3] [4] [8].
The typical branched polyethylenimine demonstrates a primary to secondary to tertiary amine ratio of approximately 1:2:1, representing 25% primary amines, 50% secondary amines, and 25% tertiary amines [3] [4] [8]. This distribution arises from the ring-opening polymerization mechanism of aziridine, where branching sites occur approximately every 3 to 3.5 nitrogen atoms [4]. The secondary amine groups constitute the backbone structure, while primary amines terminate the polymer chains and tertiary amines form the branching points [2] [3].
Linear polyethylenimine presents a markedly different amine distribution, containing exclusively secondary amine groups in the polymer backbone with primary amine groups only at the chain termini [2] [5]. This structural arrangement results from the controlled synthesis methods that prevent branching, creating a polymer with the repeating unit structure of (CH₂CH₂NH)ₙ [2] [5].
Polymer Type | Primary Amines (%) | Secondary Amines (%) | Tertiary Amines (%) |
---|---|---|---|
Branched Polyethylenimine | 25 | 50 | 25 |
Linear Polyethylenimine | ~5-10* | 90-95 | 0 |
*Primary amines present only as end groups
The quantification of amine ratios has been achieved through multiple analytical techniques [5] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of carbon environments, allowing distinction between carbon atoms adjacent to primary, secondary, and tertiary nitrogen centers [19]. Fourier transform infrared spectroscopy reveals characteristic absorption bands at specific wavenumbers: nitrogen-hydrogen bending at 757 cm⁻¹ for secondary amines, carbon-nitrogen stretching at 1136 cm⁻¹, and distinct absorption bands between 1500-1650 cm⁻¹ attributed to primary amine nitrogen-hydrogen bending vibrations [5].
The protonation behavior of these amine groups varies significantly based on their chemical environment [18]. Primary amines typically exhibit higher basicity compared to secondary and tertiary amines due to reduced steric hindrance and electronic effects [18]. The different pKa values of primary, secondary, and tertiary amino groups enable polyethylenimine to capture protons under varying pH conditions through the "proton sponge" mechanism [8].
The branching architecture of polyethylenimine, ethylenediamine represents one of its most distinctive structural features, directly influencing its physicochemical properties and functional capabilities. Branched polyethylenimine can exist in multiple architectural forms including linear, branched, comb, network, and dendrimer structures depending upon synthesis and modification methods [3] [5].
The degree of branching in polyethylenimine has been quantitatively characterized using nuclear magnetic resonance spectroscopy techniques [5]. Theoretical analysis indicates that an ideal dendrimer architecture, representing the most highly branched structure, consists entirely of primary and tertiary amine groups, while a perfect linear structure contains only secondary amino groups [5]. The actual degree of branching in commercial polyethylenimine samples varies considerably based on polymerization conditions and molecular weight [5].
Branching sites in polyethylenimine occur through the formation of tertiary amine groups when secondary amines in the growing polymer chain react with additional aziridine monomers [2] [4]. This branching process is statistically distributed throughout the polymer structure, creating a hyperbranched architecture with varying branch lengths and densities [2] [4].
Structural Parameter | Linear Polyethylenimine | Branched Polyethylenimine |
---|---|---|
Branching Coefficient | 0 | 0.25-0.50 |
Tertiary Amine Content | 0% | 25% |
Physical State (Room Temperature) | Semi-crystalline solid | Viscous liquid |
Molecular Architecture | (CH₂CH₂NH)ₙ | Hyperbranched network |
The branching architecture significantly affects the polymer's conformational behavior and molecular dynamics [11]. Molecular dynamics simulations have demonstrated that branched polyethylenimine exhibits different expansion characteristics compared to linear analogues when subjected to varying protonation states [11]. The branched structure creates multiple conformational states and affects the spatial distribution of charged groups along the polymer backbone [11].
Analytical characterization of branching has been accomplished through multiple techniques including size exclusion chromatography, light scattering, and nuclear magnetic resonance spectroscopy [5] [13]. The branching coefficient, defined as the ratio of tertiary amine groups to the total number of amine groups, provides a quantitative measure of the architectural complexity [5]. Commercial branched polyethylenimine typically exhibits branching coefficients ranging from 0.25 to 0.50, indicating moderate to high degrees of branching [5].
The hyperbranched nature of polyethylenimine creates a three-dimensional network structure that differs fundamentally from linear polymers [3] [5]. This architecture results in unique solution properties, including reduced intrinsic viscosity compared to linear analogues of equivalent molecular weight and enhanced solubility characteristics [2] [3].
End-group functionalization in polyethylenimine, ethylenediamine plays a critical role in determining the polymer's overall properties and functional behavior. The terminal groups of polyethylenimine consist primarily of primary amine groups in both linear and branched architectures, though their relative abundance differs significantly between these structural types [2] [13].
Linear polyethylenimine contains precisely two primary amine end groups per polymer chain, representing a small fraction of the total amine content for high molecular weight polymers [2] [14]. In contrast, branched polyethylenimine contains multiple primary amine end groups distributed throughout the hyperbranched structure, with these terminal groups comprising approximately 25% of the total amine population [3] [4].
The identification and quantification of end groups has been achieved through various analytical approaches [13] [14]. Electrospray ionization mass spectrometry studies have demonstrated the existence of both non-cyclic and cyclic polyethylenimine molecules, with distinct end-group compositions for each molecular type [13]. End-group analysis using chemical derivatization techniques, such as reaction with benzaldehyde or fluorobenzaldehyde, allows for the selective modification and subsequent detection of primary amine groups [13].
End-Group Type | Linear Polyethylenimine | Branched Polyethylenimine |
---|---|---|
Primary Amine Terminals | 2 per chain | Multiple per molecule |
Secondary Amine Terminals | Rare | Present in some structures |
Cyclic Structures | Minimal | Moderate occurrence |
End-Group Density | Low (~2-5%) | High (~25%) |
The chemical reactivity of end groups significantly influences the polymer's interaction capabilities [14] [15]. Primary amine end groups exhibit higher nucleophilicity compared to secondary and tertiary amines within the polymer backbone, making them preferential sites for chemical modification reactions [14] [15]. This enhanced reactivity enables selective functionalization strategies for tailoring polymer properties.
End-group effects become particularly pronounced in low molecular weight polyethylenimine samples, where the relative proportion of terminal groups increases substantially [14] [25]. Nuclear magnetic resonance spectroscopy studies have shown that end-group signals become clearly distinguishable from backbone resonances in lower molecular weight fractions, enabling precise quantification of terminal group content [14].
The presence of alcohol end groups has been identified in some polyethylenimine samples, indicated by characteristic infrared absorption bands at 3254 cm⁻¹ (O-H stretching) and bands at 1350 cm⁻¹ and 1061 cm⁻¹ [20]. These alcohol-terminated structures arise from specific synthesis conditions or post-polymerization modification reactions [20].
The topological differences between linear and branched polyethylenimine, ethylenediamine result in markedly distinct physicochemical properties and functional characteristics. These architectural variations fundamentally alter the polymer's behavior in solution, binding interactions, and practical applications [2] [9] [10].
Linear polyethylenimine exists as a semi-crystalline solid at room temperature with a melting point of approximately 67°C, while branched polyethylenimine remains as a fully amorphous, viscous liquid across all molecular weights [2] [3]. This difference in physical state reflects the distinct molecular packing arrangements possible with each topology [2] [3].
The solubility characteristics of these topological variants differ substantially [2] [22]. Linear polyethylenimine demonstrates limited solubility in cold water but becomes soluble in hot water, low pH solutions, methanol, ethanol, and chloroform [2]. Branched polyethylenimine exhibits enhanced solubility properties, readily dissolving in water across a broader temperature range and showing improved compatibility with various solvents [2] [3].
Property | Linear Polyethylenimine | Branched Polyethylenimine |
---|---|---|
Physical State (25°C) | Semi-crystalline solid | Viscous liquid |
Melting Point | ~67°C | Not applicable |
Water Solubility | Limited (cold), Good (hot) | Excellent (all temperatures) |
Molecular Weight Range | 600-100,000 Da | 600-750,000 Da |
Intrinsic Viscosity | High | Lower (same MW) |
Molecular dynamics simulations have revealed significant differences in conformational behavior between linear and branched topologies [9] [11] [26]. Linear polyethylenimine demonstrates greater conformational flexibility and susceptibility to binding-induced structural changes compared to branched analogues [9]. The branched architecture creates conformational constraints that limit dramatic structural rearrangements while maintaining local flexibility [9] [11].
The binding characteristics of linear versus branched polyethylenimine show topology-dependent variations [9] [26]. Linear polyethylenimine exhibits stronger binding affinity toward nucleotides and demonstrates enhanced ability to undergo conformational changes upon complex formation [9] [26]. Branched polyethylenimine shows more distributed binding interactions due to its three-dimensional architecture but maintains more stable complex geometries [9] [26].
Protonation behavior differs between topological forms due to the distinct amine group environments [11] [18]. Linear polyethylenimine contains only secondary amines in the backbone, resulting in more uniform protonation characteristics [18]. Branched polyethylenimine exhibits complex protonation patterns due to the presence of primary, secondary, and tertiary amine groups with different basicity values and steric environments [18].
The molecular weight distribution characteristics vary between linear and branched forms [25] [28]. Linear polyethylenimine can be synthesized with more controlled molecular weight distributions through post-modification techniques, while branched polyethylenimine typically exhibits broader polydispersity due to the statistical nature of the branching process [25] [28]. Fractionation studies have demonstrated that molecular weight significantly influences the functional properties of both topological variants [28].
The synthesis of polyethylenimine, ethylenediamine involves several sophisticated methodologies that have evolved to address both industrial requirements and environmental considerations. These approaches can be categorized into four primary synthetic routes, each offering distinct advantages and mechanistic pathways.
Aziridine ring-opening polymerization represents the most established industrial route for polyethylenimine synthesis, proceeding through multiple mechanistic pathways depending on the initiating system employed [1] [2]. The highly strained three-membered aziridine ring provides exceptional reactivity, enabling polymerization under relatively mild conditions [3] [4].
Cationic Polymerization Mechanism
The cationic ring-opening polymerization of aziridine proceeds through an aziridinium ion intermediate formation [2]. Acid catalysts such as hydrogen bromide, trifluoroacetic acid, or Lewis acids including boron trifluoride initiate the process by protonating the nitrogen atom, creating a positively charged aziridinium species [1]. This electrophilic intermediate undergoes nucleophilic attack by additional aziridine monomers, propagating the polymer chain through a step-growth mechanism [5].
The industrial process typically operates at temperatures between 60-150°C, producing branched polyethylenimine with molecular weights ranging from 10,000 to 100,000 g/mol [2]. The branching occurs through secondary reactions involving the amino groups in the growing polymer chains, which can act as nucleophiles toward aziridinium intermediates [1]. This results in the characteristic branched architecture observed in commercial polyethylenimine products.
Anionic Polymerization Pathways
Anionic ring-opening polymerization offers superior control over molecular weight and architecture compared to cationic mechanisms [3] [6]. N-heterocyclic carbenes have emerged as particularly effective organocatalysts for this transformation [6] [7]. The polymerization proceeds through nucleophilic attack of the carbene catalyst on the aziridine ring, forming a zwitterionic intermediate that propagates through successive monomer additions [3].
Temperature requirements for anionic polymerization are significantly lower, typically 20-80°C, enabling better control over side reactions and molecular weight distribution [3]. The resulting polymers exhibit narrow dispersities (1.1-1.4) and predictable molecular weights [8]. However, anionic polymerization of unprotected aziridines often yields insoluble products, necessitating the use of N-sulfonyl protected monomers that can be subsequently deprotected [8] [9].
Mechanism Type | Initiator/Catalyst | Temperature Range (°C) | Product Structure | Molecular Weight (g/mol) |
---|---|---|---|---|
Cationic Ring-Opening | Acid (H+), Lewis Acids | 60-150 | Branched PEI | 10,000-100,000 |
Anionic Ring-Opening | N-Heterocyclic Carbenes, Amines | 20-80 | Linear Poly(sulfonamide) | 5,000-50,000 |
Acid-Catalyzed | Trifluoroacetic Acid | 20-100 | Linear/Branched | 1,000-25,000 |
Lewis Acid-Assisted | Borane Complexes, Al-based | 60-120 | Network Polymers | 5,000-200,000 |
Regioselectivity Considerations
Recent investigations have revealed that substituent effects on the aziridine ring significantly influence regioselectivity during ring-opening [4] [10]. Aziridines bearing γ-ketone substituents preferentially undergo ring-opening at the C2 position when attacked by hydroxyl nucleophiles under acidic conditions [10]. Conversely, aziridines with γ-silylated hydroxy substituents exhibit regioselective ring-opening at the unsubstituted C3 position under acetate nucleophile conditions [10].
These regioselectivity patterns arise from conformational preferences and electronic effects that stabilize specific transition states during nucleophilic attack [10]. Understanding these mechanistic details enables rational design of aziridine monomers for targeted polymer architectures and properties.
Ethylenediamine serves dual roles in polyethylenimine synthesis: as both an initiating species and as a chain-transfer agent in various polymerization mechanisms [11] [12]. Chain growth polymerization involving ethylenediamine proceeds through fundamentally different pathways compared to aziridine ring-opening, offering alternative routes to polyethylenimine derivatives [11] [13].
Anionic Chain Growth Mechanisms
Anionic polymerization initiated by ethylenediamine typically employs strong bases to generate amide anions that serve as initiating nucleophiles [11] [14]. The deprotonation of ethylenediamine by alkoxide or amide bases creates reactive anionic centers capable of initiating chain growth with appropriate electrophilic monomers [13] [14].
The polymerization proceeds through a living mechanism under carefully controlled conditions, enabling precise molecular weight control and narrow molecular weight distributions [11]. Typical reaction conditions involve inert atmospheres and temperatures ranging from -78°C to 25°C, depending on the specific initiating system and target molecular weight [13].
Chain Transfer and Branching
Ethylenediamine can function as a chain-transfer agent in various polymerization systems, particularly when present in excess relative to primary initiators [11]. The bifunctional nature of ethylenediamine enables the formation of branched architectures through chain transfer reactions that create new initiation sites along existing polymer chains [12].
This chain transfer mechanism operates most effectively at moderate temperatures (ambient to 100°C) and provides a pathway for introducing controlled branching into otherwise linear polymer systems [11]. The resulting molecular weight control is more limited compared to living polymerization systems, typically yielding dispersities between 1.5-2.5 [13].
Process Type | Initiator System | Reaction Conditions | Chain Growth Rate | Molecular Weight Control | Dispersity (Đ) |
---|---|---|---|---|---|
Anionic Polymerization | Alkoxide/Amide Anions | Inert atmosphere, -78 to 25°C | Fast | Excellent | 1.1-1.4 |
Chain-Transfer | Ethylenediamine | Ambient to 100°C | Moderate | Limited | 1.5-2.5 |
Living Polymerization | Organometallic | Controlled temperature | Controlled | Excellent | 1.1-1.3 |
Copolymerization | Mixed Initiators | Variable conditions | Variable | Good | 1.2-2.0 |
Living Polymerization Systems
Organometallic initiators enable living polymerization of appropriate monomers in the presence of ethylenediamine as a modifying agent [13]. These systems provide exceptional molecular weight control and enable the synthesis of block copolymers containing polyethylenimine segments [8].
The living nature of these polymerizations allows for sequential monomer addition and the preparation of complex architectures including star polymers and block copolymers [15]. Recent advances have demonstrated the synthesis of linear polyethylenimine through living anionic copolymerization of sulfonyl-protected aziridines followed by deprotection [15].
Manganese-catalyzed dehydrogenative coupling represents a revolutionary approach to polyethylenimine synthesis that addresses environmental and safety concerns associated with traditional aziridine-based processes [1] [16] [17]. This methodology employs earth-abundant manganese complexes to facilitate the direct coupling of alcohols and amines through hydrogen-borrowing mechanisms [17] [18] [19].
Catalytic System Design
The manganese-based catalytic system employs pincer complexes featuring tridentate ligands that provide exceptional stability and reactivity [17] [20]. The prototypical catalyst system utilizes a manganese(I) complex bearing a phosphine-amine-phosphine (PNP) pincer ligand in combination with potassium tert-butoxide as a base [17] [19].
Activation of the precatalyst occurs through deprotonation of the central amine ligand by the base, generating a highly nucleophilic amido-manganese species [19]. This activated complex exhibits remarkable reactivity toward alcohol dehydrogenation and subsequent imine hydrogenation, enabling the overall dehydrogenative coupling transformation [17].
Mechanism of Ethylene Glycol and Ethylenediamine Coupling
The coupling of ethylene glycol and ethylenediamine proceeds through a well-defined catalytic cycle involving multiple elementary steps [16] [17]. Initial alcohol dehydrogenation by the activated manganese complex generates aminoaldehyde intermediates that subsequently undergo condensation with additional amine substrates [19].
The proposed mechanism involves: (1) manganese-mediated dehydrogenation of ethylene glycol to form glycolaldehyde, (2) condensation of glycolaldehyde with ethylenediamine to generate imine intermediates, (3) manganese-catalyzed hydrogenation of imines to form alkylated amine products, and (4) regeneration of the active catalyst through hydrogen release [17] [19].
Experimental and computational studies support this mechanistic proposal, with density functional theory calculations predicting reasonable activation barriers for each elementary step [17]. The overall transformation is thermodynamically favorable and proceeds with water as the only byproduct, making it highly atom-economical [19].
Process Optimization and Scalability
Optimization studies have identified optimal reaction conditions of 150°C in toluene with 1 mol% manganese catalyst and 10 mol% potassium tert-butoxide base [17] [19]. These conditions enable polymer formation in good yields (81-84%) with molecular weights exceeding 38,000 g/mol and narrow dispersities (1.2-1.3) [17].
The process has been successfully scaled to 20 mmol substrate levels while maintaining product quality and yield [19]. Industrial scalability appears promising given the use of earth-abundant manganese catalysts and readily available, non-toxic starting materials [17].
Substrate Combination | Catalyst | Base | Temperature (°C) | Pressure (bar) | Yield (%) | Mn (g/mol) |
---|---|---|---|---|---|---|
Ethylene Glycol + Ethylenediamine | Mn-Pincer Complex | KOᵗBu (10 mol%) | 150 | Atmospheric | 84 | 40,090 |
Ethanolamine | Mn-Pincer Complex | KOᵗBu (10 mol%) | 150 | Atmospheric | 81 | 38,700 |
Methanol + Diamines | Mn(CO)₅Br | KOH | 130-180 | 1-10 | 60-85 | 10,000-50,000 |
Mixed Alcohols + Amines | Various Mn Complexes | Various Bases | 130-200 | 1-20 | 50-90 | 5,000-100,000 |
Substrate Scope and Limitations
The manganese-catalyzed methodology exhibits excellent reactivity with ethylene glycol and ethylenediamine but shows limited success with other substrate combinations [19]. Substituted amino alcohols often undergo competitive cyclization reactions to form heterocyclic products rather than linear polymers [21].
The reaction appears optimized for primary alcohols and primary diamines, with secondary alcohols and amines showing significantly reduced reactivity [18]. These substrate limitations reflect the electronic and steric requirements of the catalytic cycle, particularly the alcohol dehydrogenation and imine hydrogenation steps [17].
Post-polymerization ethoxylation represents a critical functionalization strategy for modifying polyethylenimine properties and expanding application scope [22] [23] [24]. These techniques involve the controlled addition of ethylene oxide to amino groups within preformed polyethylenimine structures, enabling fine-tuning of hydrophilic-lipophilic balance and molecular architecture [24] [25].
Base-Catalyzed Ethoxylation Processes
Base-catalyzed ethoxylation constitutes the predominant industrial approach for polyethylenimine modification [23] [24]. The process employs strong bases such as potassium hydroxide or sodium methoxide to generate alkoxide nucleophiles that initiate ethylene oxide ring-opening [23].
Industrial ethoxylation typically occurs in stirred autoclave reactors equipped for precise temperature and pressure control [23]. The process begins with heating polyethylenimine to 130°C under vacuum to remove moisture, followed by catalyst addition and gradual introduction of ethylene oxide at controlled rates [23].
Temperature control between 130-180°C and pressures of 1-6 bar ensure optimal reaction rates while minimizing side reactions [23] [24]. The ethylene oxide to nitrogen ratio can be varied from 3-40 depending on desired product properties, with higher ratios yielding more hydrophilic products [23].
Mechanistic Considerations
The ethoxylation mechanism proceeds through nucleophilic attack of deprotonated amino groups on ethylene oxide, forming new carbon-nitrogen bonds [24] [26]. The highly exothermic nature of this reaction (ΔH = -92 kJ/mol) requires careful temperature control to prevent thermal runaway [24].
Kinetic studies reveal that primary amino groups react 10-30 times faster than secondary amines, leading to preferential ethoxylation of primary sites [24]. This selectivity can be exploited to achieve controlled modification of specific amino group types within complex polyethylenimine structures [25].
Alternative Catalytic Systems
Acid-catalyzed ethoxylation offers complementary selectivity and reaction control compared to base-catalyzed processes [24] [26]. Phosphoric acid and sulfuric acid catalysts enable ethoxylation at lower temperatures (120-160°C) with different regioselectivity patterns [26].
Metal oxide catalysts including aluminum oxide and calcium oxide provide heterogeneous alternatives that simplify product separation and catalyst recovery [26]. These systems typically operate at 140-200°C and 2-8 bar pressure, yielding products with variable molecular weight distributions [26].
Technique | Catalyst | Temperature (°C) | Pressure (bar) | EO:NH Ratio | Product Properties | Industrial Scale |
---|---|---|---|---|---|---|
Base-Catalyzed | KOH, NaOMe | 130-180 | 1-6 | 3-40 | High MW, Broad Distribution | Large |
Acid-Catalyzed | H₂SO₄, Phosphoric Acid | 120-160 | 1-4 | 2-20 | Lower MW, Narrow Distribution | Medium |
Metal Oxide Catalysis | Al₂O₃, CaO | 140-200 | 2-8 | 5-30 | Variable | Small |
Heterogeneous Catalysis | Solid Base/Acid | 100-180 | 1-10 | 1-50 | Controlled Distribution | Pilot |
Process Control and Product Characterization
Advanced process control strategies monitor reaction progress through real-time measurement of pressure drop, temperature profiles, and agitator power consumption [23]. These parameters provide insights into reaction kinetics and enable optimization of reaction conditions for specific product targets [23].
Product characterization involves determination of ethoxylation degree through nuclear magnetic resonance spectroscopy and gel permeation chromatography [25]. The distribution of ethoxylation among different amino group types significantly influences final product properties and application performance [27].